molecular formula C30H33ClN2OS B377231 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL

4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL

Cat. No.: B377231
M. Wt: 505.1g/mol
InChI Key: ZZXGMEHZGPKLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate then reacts with 2,6-ditert-butylphenol and a thiazole precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antitumor activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
  • 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

The uniqueness of 4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C30H33ClN2OS

Molecular Weight

505.1g/mol

IUPAC Name

4-[3-benzyl-2-(4-chlorophenyl)imino-1,3-thiazol-4-yl]-2,6-ditert-butylphenol

InChI

InChI=1S/C30H33ClN2OS/c1-29(2,3)24-16-21(17-25(27(24)34)30(4,5)6)26-19-35-28(32-23-14-12-22(31)13-15-23)33(26)18-20-10-8-7-9-11-20/h7-17,19,34H,18H2,1-6H3

InChI Key

ZZXGMEHZGPKLCM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=NC3=CC=C(C=C3)Cl)N2CC4=CC=CC=C4

Origin of Product

United States

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